3-propyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-propyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: This step may involve alkylation reactions using propyl halides.
Attachment of the Oxadiazole Moiety: This can be done through the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring.
Final Coupling: The final step involves coupling the oxadiazole moiety with the quinazoline core under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group or the oxadiazole ring.
Reduction: Reduction reactions could target the quinazoline core or the oxadiazole ring.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
Biologically, compounds with quinazoline and oxadiazole moieties have shown various activities such as antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-propyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 3-propyl-1-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 3-propyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-4(3H)-one
Uniqueness
The uniqueness of 3-propyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups and their arrangement. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H20N4O3/c1-3-11-24-20(26)16-9-4-5-10-17(16)25(21(24)27)13-18-22-19(23-28-18)15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3 |
InChI Key |
LSFPIBKYLRTJFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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